3-Amino-5-(trifluoromethyl)benzoic acid
Overview
Description
3-Amino-5-(trifluoromethyl)benzoic acid is a useful research compound. Its molecular formula is C8H6F3NO2 and its molecular weight is 205.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Biosynthesis of Natural Products
3-Amino-5-hydroxy benzoic acid (3,5-AHBA), a precursor similar to 3-Amino-5-(trifluoromethyl)benzoic acid, plays a crucial role in the biosynthesis of a variety of natural products. This includes naphthalenic and benzenic ansamycins, saliniketals, and mitomycins. The review by Kang, Shen, and Bai (2012) covers the biosynthesis of these AHBA-derived natural products from molecular genetics, chemical, and biochemical perspectives, offering insights into the potential pathways and mechanisms involved in the synthesis of related compounds (Kang, Shen, & Bai, 2012).
Microbial Biosynthesis
The study by Zhang and Stephanopoulos (2016) demonstrates the microbial biosynthesis of 3-amino-benzoic acid (3AB), an analog to this compound, using Escherichia coli. They established a system for de novo 3AB production from glucose, showcasing the potential for biosynthetic systems in producing similar amino benzoic acid derivatives (Zhang & Stephanopoulos, 2016).
Quantitative Structure-Metabolism Relationships
Ghauri et al. (1992) explored the metabolism of substituted benzoic acids in rats, which could be relevant to understanding the metabolism of this compound. Their study provides a framework for predicting the metabolic fate of similar compounds based on physicochemical properties (Ghauri et al., 1992).
Synthesis of Hyperbranched Poly(Ester-Amide)s
Kricheldorf and Loehden (1995) described the synthesis of hyperbranched poly(ester-amide)s using compounds derived from 3,5-diaminobenzoic acid. This research could provide insight into the polymer applications of this compound and its derivatives (Kricheldorf & Loehden, 1995).
Antimicrobial Applications
Research by Rajurkar and Shirsath (2017) on the synthesis of derivatives from 4-amino benzoic acid, a structural analog to this compound, highlights potential antimicrobial applications. Their work demonstrated the antimicrobial activity of these derivatives, suggesting similar potential for this compound (Rajurkar & Shirsath, 2017).
Fluorescence Probes
Setsukinai et al. (2003) developed novel fluorescence probes based on benzoic acid derivatives. Their work provides a foundation for the development of fluorescence probes using this compound for detecting reactive oxygen species (Setsukinai et al., 2003).
Synthesis of Novel Triazole Derivatives
Sharma et al. (2016) synthesized novel Schiff base derivatives from p-amino benzoic acid, which could provide insights into the potential of this compound in synthesizing new chemical entities with potential antimicrobial properties (Sharma et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It is often used in the synthesis of various pharmaceuticals , suggesting it may interact with multiple biological targets.
Result of Action
Its role in the synthesis of various pharmaceuticals suggests it may have diverse effects depending on the specific context of its use .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Amino-5-(trifluoromethyl)benzoic acid. For instance, factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and interaction with its targets .
Properties
IUPAC Name |
3-amino-5-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)5-1-4(7(13)14)2-6(12)3-5/h1-3H,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTHOSZMTIPJLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346089 | |
Record name | 3-Amino-5-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328-68-7 | |
Record name | 3-Amino-5-(trifluoromethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=328-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-5-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-5-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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